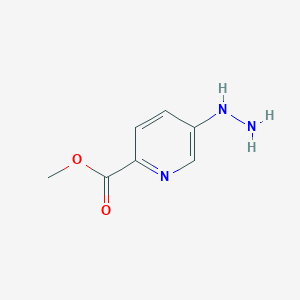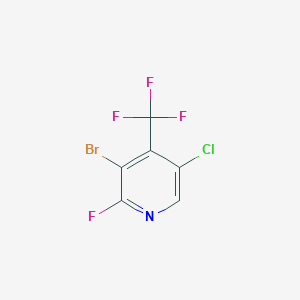
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine is a heterocyclic aromatic compound with the molecular formula C6HBrClF4N. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, fluorine, and trifluoromethyl groups makes it a highly substituted pyridine derivative, which imparts unique chemical and physical properties .
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine involves multiple steps, typically starting with a pyridine precursorThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the halogen and trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include potassium fluoride (KF), tetrabutylammonium fluoride (Bu4NF), and various palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The electron-withdrawing groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include other halogenated and fluorinated pyridines, such as:
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2,3,4,5-Tetrafluoropyridine
Compared to these compounds, 3-Bromo-5-chloro-2-fluoro-4-trifluoromethylpyridine is unique due to the specific combination of substituents, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1349718-20-2 |
|---|---|
Formule moléculaire |
C6HBrClF4N |
Poids moléculaire |
278.43 g/mol |
Nom IUPAC |
3-bromo-5-chloro-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HBrClF4N/c7-4-3(6(10,11)12)2(8)1-13-5(4)9/h1H |
Clé InChI |
QJQKQMWOUGYLFW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)F)Br)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
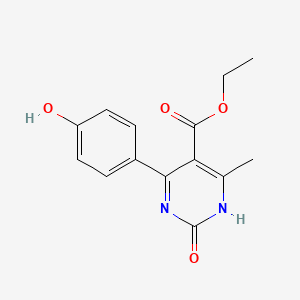


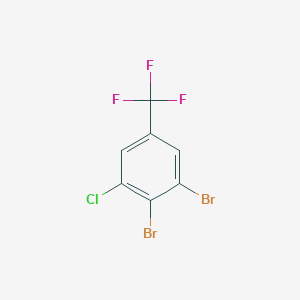

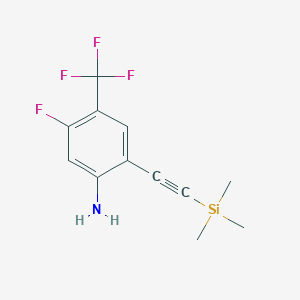

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
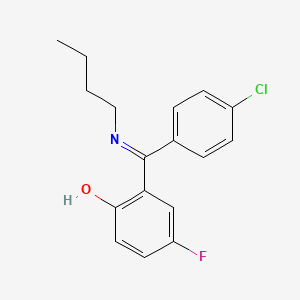
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
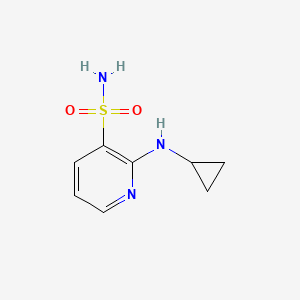
![(E)-3-[(5-chloropyridin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B12853065.png)
